molecular formula C11H18O2 B2416691 Decahydronaphthalene-1-carboxylic acid CAS No. 7384-42-1

Decahydronaphthalene-1-carboxylic acid

Cat. No.: B2416691
CAS No.: 7384-42-1
M. Wt: 182.263
InChI Key: MLYJAHYIPOXSRR-UHFFFAOYSA-N
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Description

Decahydronaphthalene-1-carboxylic acid is an organic compound with the chemical formula C₁₁H₁₈O₂. It is a derivative of decahydronaphthalene, a bicyclic hydrocarbon, and features a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene to produce decahydronaphthalene, followed by carboxylation. The hydrogenation process typically requires a catalyst such as palladium or platinum under high pressure and temperature conditions. The carboxylation step can be achieved using carbon dioxide in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrogenation and carboxylation process. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Decahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus trichloride, anhydrous conditions.

Major Products Formed:

Scientific Research Applications

Decahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the bicyclic structure of the compound allows it to fit into specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: Decahydronaphthalene-1-carboxylic acid is unique due to its combination of a bicyclic structure and a carboxylic acid functional group. This duality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYJAHYIPOXSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347237
Record name Decahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7384-42-1
Record name Decahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name decahydronaphthalene-1-carboxylic acid
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